molecular formula C19H17FN2O3 B2702591 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 899752-92-2

6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No. B2702591
CAS RN: 899752-92-2
M. Wt: 340.354
InChI Key: IELCTSQSYYAURN-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as PDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is not fully understood, but it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function, and its modulation by 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to improve cognitive performance in animal models.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In animal models, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to improve cognitive performance, reduce anxiety-like behavior, and inhibit the growth of cancer cells. 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one in lab experiments is its high yield and relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one. One direction is to further explore its potential applications in cancer research, particularly in combination with other anticancer agents. Another direction is to investigate its potential as a cognitive enhancer in animal models and humans. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to explore its potential applications in various fields.
In conclusion, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound with potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. Its synthesis method is relatively simple, and it has been found to have a range of biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethoxybenzaldehyde, 2-fluorobenzyl bromide, and 2-pyridylhydrazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one as a yellow solid with a high yield.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to have antitumor activity against a range of cancer cell lines. In neuroscience, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function. In cancer research, 6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCTSQSYYAURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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